3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl compound characterized by the presence of a trifluoromethyl group and a fluorine atom on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine typically involves the following steps:
Biphenyl Formation: The biphenyl core can be synthesized through the Ullmann reaction, which involves the coupling of two phenyl rings using copper as a catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethylating agents such as Togni reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including ketones and aldehydes.
Reduction Products: Reduced derivatives, such as amines and alcohols.
Substitution Products: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: It can be employed in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Industry: It is used in the production of advanced materials, such as fluoropolymers and specialty chemicals.
Mechanism of Action
The mechanism by which 3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine can be compared with other similar fluorinated biphenyl compounds, such as:
3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-ol: This compound differs by having a hydroxyl group instead of an amine group.
3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.
3'-Fluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-2-boronic acid: This compound contains a boronic acid group instead of an amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(3-fluorophenyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-10-3-1-2-8(6-10)11-7-9(13(15,16)17)4-5-12(11)18/h1-7H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZXQCBJKGLIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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